molecular formula C11H14N2O B1499220 1-Phenyl-1,4-diazepan-5-one CAS No. 55186-91-9

1-Phenyl-1,4-diazepan-5-one

Cat. No.: B1499220
CAS No.: 55186-91-9
M. Wt: 190.24 g/mol
InChI Key: NQBVEGQURCFGSH-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-diazepan-5-one is a chemical compound belonging to the class of diazepines It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a phenyl group attached to the nitrogen at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-diazepan-5-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-1,4-diaminobutane with phosgene or its derivatives can yield this compound . Another method involves the use of carbonylative coupling reactions, where iodobenzene reacts with terminal alkynes in the presence of palladium catalysts to form key intermediates, followed by cyclocondensation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-Phenyl-1,4-diazepan-5-one has a wide range of applications in scientific research:

Properties

IUPAC Name

1-phenyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-6-8-13(9-7-12-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBVEGQURCFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653032
Record name 1-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55186-91-9
Record name 1-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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